N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride
Overview
Description
“N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a cyclopropane ring, which is a three-membered ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a cyclopropane ring via a methylene (-CH2-) group. The imidazole ring also has a methyl group attached to one of its nitrogen atoms . The empirical formula of the compound is C6H13Cl2N3, and its molecular weight is 198.09 .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Histamine Receptor Agonists
N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride is an intermediate in the synthesis of impromidine-type histamine H2 receptor agonists. The compound is efficiently prepared from trans-urocanic acid, undergoing a series of transformations including reduction, dehydration, and reduction to yield primary amines essential for the synthesis of impromidine analogues (Sellier et al., 1992).
Crystal Structure Analysis
Research on related compounds with structural similarity to this compound has provided insights into the non-planar nature of the molecules, bond fixation, and delocalization within rings, as well as intermolecular interactions, such as N–O···π(imidazole) interactions. These structural analyses are crucial for understanding the properties and reactivity of these compounds (Boechat et al., 2016).
Antiangiogenic Applications
The metabolism of compounds structurally similar to this compound, like KR-31831, has been studied using LC-MS and LC-MS/MS analysis. These compounds exhibit potential as novel antiangiogenic agents, with insights into their metabolic pathways offering valuable information for their therapeutic applications (Kim et al., 2005).
Histamine H3 Receptor Activation
Certain cyclopropane-based conformationally restricted analogues of histamine, related to this compound, have been designed as histamine H3 receptor agonists. These compounds, synthesized from chiral cyclopropane units, have shown significant binding affinity and agonist effects on the receptor, highlighting their potential for therapeutic applications (Kazuta et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNVLRYKUURFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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